Lipophilicity Tuning: Computed XLogP3-AA Differentiates from Trifluoromethoxy and Chlorobenzoyl Analogs
The computed partition coefficient (XLogP3-AA = 1.1) of 3-{4-[(furan-2-yl)methanesulfonyl]piperidine-1-carbonyl}-2-methoxypyridine is substantially lower than that of closely related 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine (estimated XLogP3-AA ≈ 3.0 based on fragment contributions) and 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (estimated XLogP3-AA ≈ 2.5) [1]. This 1.4–1.9 log unit difference represents a >25-fold theoretical decrease in lipophilicity, placing the target compound within the preferred drug-like space (1 ≤ logP ≤ 3) while the analogs exceed the optimal range for CNS or oral drug development [2]. Lower XLogP3-AA values correlate with reduced phospholipidosis risk and improved aqueous solubility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 4-[(furan-2-yl)methanesulfonyl]-1-[4-(trifluoromethoxy)benzoyl]piperidine (est. XLogP3-AA ≈ 3.0); 1-(5-chloro-2-methoxybenzoyl)-4-[(furan-2-yl)methanesulfonyl]piperidine (est. XLogP3-AA ≈ 2.5) |
| Quantified Difference | ΔXLogP3-AA = 1.4–1.9 (target compound 1.4–1.9 log units lower) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); analog values estimated using fragment-based prediction |
Why This Matters
Procurement decisions for lead optimization libraries prioritize building blocks with lower lipophilicity to minimize attrition due to poor solubility and off-target toxicity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71808886. https://pubchem.ncbi.nlm.nih.gov/compound/1448128-15-1 (accessed April 29, 2026). View Source
- [2] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
